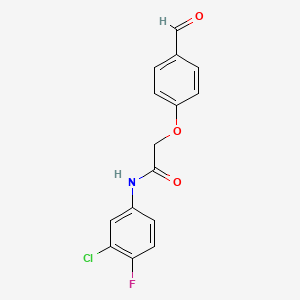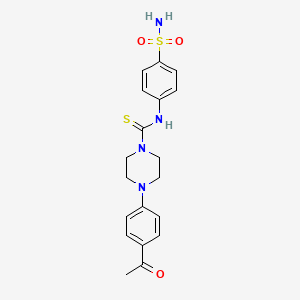![molecular formula C18H16N2OS B4659883 2-[2-(2-Phenylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B4659883.png)
2-[2-(2-Phenylphenoxy)ethylsulfanyl]pyrimidine
Übersicht
Beschreibung
2-[2-(2-Phenylphenoxy)ethylsulfanyl]pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a phenylphenoxy group and an ethylsulfanyl group attached to the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Phenylphenoxy)ethylsulfanyl]pyrimidine typically involves multi-step reactions. One common method includes the reaction of 2-phenylphenol with ethylene sulfide to form 2-(2-phenylphenoxy)ethyl sulfide. This intermediate is then reacted with a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Phenylphenoxy)ethylsulfanyl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring or the phenylphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Phenylphenoxy)ethylsulfanyl]pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Phenylphenoxy)ethylsulfanyl]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2-Phenylphenoxy)ethylthio]pyridine
- 2-[2-(2-Phenylphenoxy)ethylsulfanyl]benzene
- 2-[2-(2-Phenylphenoxy)ethylsulfanyl]thiophene
Uniqueness
Compared to similar compounds, 2-[2-(2-Phenylphenoxy)ethylsulfanyl]pyrimidine is unique due to its specific structural features, such as the presence of the pyrimidine ring and the phenylphenoxy group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-[2-(2-phenylphenoxy)ethylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-7-15(8-3-1)16-9-4-5-10-17(16)21-13-14-22-18-19-11-6-12-20-18/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPKTCWGFZZTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dihydroxy-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B4659807.png)
![N-(4-CHLORO-2-FLUOROPHENYL)-3-({2-[(4-CHLORO-2-FLUOROPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B4659811.png)

![ethyl 2-methyl-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B4659819.png)
![1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-3-CYCLOPENTYL-1-PROPANONE](/img/structure/B4659822.png)

![3-(4-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B4659836.png)
![N-[3-(1-azepanyl)propyl]-3,4-dimethoxybenzamide](/img/structure/B4659844.png)
![(5E)-3-(2-fluorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B4659845.png)
![4-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B4659859.png)
![N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-2-{[5-(5-METHYL-3-THIENYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4659867.png)
![[2-chloro-6-methoxy-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzoate](/img/structure/B4659872.png)
![N-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4659881.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4659887.png)
